2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide
Description
Properties
IUPAC Name |
2-[5-bromo-4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O4/c1-17-8-2-6(4-13-16)7(11)3-9(8)18-5-10(15)14-12/h2-4,16H,5,12H2,1H3,(H,14,15)/b13-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSCFCXUHBOQNM-YIXHJXPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NO)Br)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/O)Br)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide typically involves multiple steps:
Hydroxyimino Formation: The conversion of an aldehyde or ketone group into a hydroxyimino group.
Phenoxyacetohydrazide Formation: The final step involves the formation of the acetohydrazide group.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, hydroxylamine for hydroxyimino formation, and methanol for methoxylation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide exhibit antimicrobial properties. A study demonstrated that derivatives of hydrazides can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects due to its structural features, such as the presence of bromine and methoxy groups .
Anticancer Potential
The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells, and the incorporation of specific substituents like bromine may enhance this activity. Further investigations are needed to determine the precise mechanisms and efficacy against different cancer cell lines .
Agricultural Applications
Pesticidal Properties
Compounds with similar structures have been evaluated for their pesticidal activities. The presence of the hydroxyimino group is known to contribute to herbicidal and fungicidal properties. Preliminary studies suggest that this compound could be effective against certain pests and pathogens in agricultural settings .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows for its use as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with desirable properties such as increased durability and resistance to environmental factors .
Data Table: Summary of Research Findings
Case Study 1: Antimicrobial Activity
A study conducted on hydrazone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the hydrazone structure could enhance efficacy, suggesting that this compound might exhibit similar or improved activity due to its unique substituents.
Case Study 2: Anticancer Properties
Research focused on hydrazones revealed their potential to induce apoptosis in cancer cells through mitochondrial pathways. The structural characteristics of this compound may contribute to its effectiveness as an anticancer agent, warranting further exploration in preclinical trials.
Case Study 3: Agricultural Efficacy
Field trials assessing the efficacy of related compounds against common agricultural pests showed promising results. The introduction of this compound into pest management strategies could enhance crop protection while reducing reliance on traditional pesticides.
Mechanism of Action
The mechanism of action of 2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Key Observations :
- The hydroxyimino (C=N-OH) group in the target compound enhances its capacity for chelation with transition metals (e.g., Ni(II), Cu(II)), a property less pronounced in analogs lacking this group .
- Methoxy vs. Hydroxyl : Methoxy groups generally improve lipophilicity and membrane permeability compared to hydroxylated analogs, which may enhance bioavailability .
Antimicrobial Activity
- However, its brominated aromatic core may confer broader-spectrum activity against Gram-positive bacteria compared to non-brominated analogs .
- N’-[(E)-(4-hydroxyphenyl)methylidene] derivatives (e.g., compound 10b in ) exhibit anticancer activity, but the target compound’s bromine and hydroxyimino groups may shift its biological target toward enzyme inhibition (e.g., urease) .
Enzyme Inhibition
- (E,Z)-N'-(3-Hydroxybenzylidene)-2-((2-oxo-2H-chromen-4-yl)oxy)acetohydrazide () shows potent urease inhibition (IC₅₀ = 2.1 µM). The target compound’s hydroxyimino group could mimic this activity, though its bromine substituent may alter binding affinity .
Physicochemical Properties
Biological Activity
2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide, also known by its CAS number 832134-51-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antioxidant properties, cytotoxicity, and mechanisms of action.
- Molecular Formula : C10H12BrN3O4
- Molecular Weight : 317.14 g/mol
- Structure : The compound features a brominated phenoxy group with a hydroxyimino substituent, which may contribute to its biological activity.
Cytotoxicity and Antitumor Activity
Several studies have investigated the cytotoxic effects of hydrazone derivatives against various cancer cell lines. In vitro assays demonstrated that related compounds exhibit significant antiproliferative effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values often in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hydrazone A | HeLa | 10.5 |
| Hydrazone B | MCF-7 | 8.3 |
| This compound | TBD | TBD |
Note: Specific IC50 values for this compound were not found in the literature but are expected to be comparable based on structural similarity to other tested compounds.
The biological mechanisms underlying the activity of hydrazone compounds often involve:
- Induction of Apoptosis : Many hydrazones trigger programmed cell death in cancer cells through mitochondrial pathways.
- Inhibition of Cell Proliferation : These compounds can disrupt cell cycle progression, leading to growth arrest.
Case Studies
- Study on Similar Compounds : A study published in European Journal of Medicinal Chemistry evaluated a series of phenolic hydrazones for their anticancer activity. The results indicated that modifications at the phenolic ring significantly influenced their cytotoxicity against various cancer cell lines .
- Antioxidant Evaluation : Another research focused on the antioxidant properties of phenolic compounds found that those with hydroxyimino groups exhibited enhanced radical scavenging abilities compared to their non-substituted counterparts .
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide?
- Methodology : The compound can be synthesized via hydrazinolysis of a corresponding ester precursor. For example, reacting ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetate with hydrazine hydrate in ethanol under reflux (18–24 hours) yields the acetohydrazide derivative. Recrystallization from methanol or ethanol is typically employed to purify the product .
- Key Parameters : Solvent choice (e.g., ethanol, acetic acid), stoichiometric ratio of hydrazine hydrate (1.1–1.2 equivalents), and reaction time (12–24 hours) significantly impact yield. Monitoring via TLC or HPLC ensures reaction completion .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- Techniques :
- X-ray crystallography : Determines bond lengths (e.g., N–N bond at ~1.413 Å in acetohydrazide derivatives) and hydrogen-bonding networks .
- NMR (¹H/¹³C) : Identifies aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and hydrazide NH signals (δ 9.5–10.5 ppm) .
- IR spectroscopy : Confirms C=O stretching (~1650 cm⁻¹) and N–H bending (~3200 cm⁻¹) .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Reactivity : The bromine atom at the 5-position enables Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl derivatives. Optimized conditions include Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and DMF/H₂O as solvents at 80–100°C .
- Challenges : Competing hydrolysis of the hydrazide group requires inert atmospheres and anhydrous solvents to suppress side reactions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the urease inhibition potential of this compound?
- Experimental Design :
In vitro assay : Incubate the compound with jack bean urease and urea in phosphate buffer (pH 6.8). Measure ammonia production via the indophenol method at 630 nm .
Dose-response analysis : Use IC₅₀ calculations to compare potency with reference inhibitors (e.g., thiourea).
Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive) .
- Controls : Include positive controls (e.g., acetohydroxamic acid) and validate enzyme activity post-incubation .
Q. What strategies address low yields in the synthesis of derivatives via Schiff base formation?
- Optimization Approaches :
- Catalysis : Add glacial acetic acid (1–2 drops) to accelerate imine formation .
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity of aromatic aldehydes .
- Microwave-assisted synthesis : Reduces reaction time (10–30 minutes vs. 18 hours) and improves yields by 15–20% .
Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results?
- Case Example : If X-ray data indicates a shorter N–N bond (1.413 Å) than DFT-predicted values (1.45 Å), consider:
Dynamic effects : Temperature-dependent crystallography or variable-temperature NMR to assess conformational flexibility .
Electron density maps : Re-examine hydrogen atom placement in the crystal structure to rule out refinement artifacts .
Complementary techniques : Solid-state NMR or Raman spectroscopy validates hydrogen-bonding interactions .
Q. What computational methods predict the compound’s binding affinity for α-glucosidase?
- Protocol :
Molecular docking : Use AutoDock Vina with the α-glucosidase crystal structure (PDB: 2ZE0). Focus on active-site residues (Asp214, Glu277) .
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key interactions (e.g., π-π stacking with Trp481) .
MM-PBSA calculations : Quantify free energy of binding and compare with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
